molecular formula C10H10ClFO B1405957 4-(4-Chloro-2-fluorophenyl)butan-2-one CAS No. 1540370-13-5

4-(4-Chloro-2-fluorophenyl)butan-2-one

Cat. No.: B1405957
CAS No.: 1540370-13-5
M. Wt: 200.64 g/mol
InChI Key: YPMJYPOEWFTHPY-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)butan-2-one (CAS: 1540370-13-5) is a halogenated aromatic ketone with the molecular formula C₁₀H₁₀ClFO and a molecular weight of 200.64 g/mol . Structurally, it features a butan-2-one backbone substituted with a 4-chloro-2-fluorophenyl group.

Properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMJYPOEWFTHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chloro-2-fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chloro-2-fluorophenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Halogenation Effects

  • Halogenation often improves bioavailability in pharmaceuticals .
  • 4-[4-(Trifluoromethyl)phenyl]butan-2-one : The trifluoromethyl group introduces strong lipophilicity and metabolic resistance, common in agrochemicals .

Polarity and Reactivity

  • Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one): The hydroxyl group increases polarity, making it suitable for fragrance formulations and insect attractants .
  • 4-(Phenylsulfanyl)butan-2-one: The sulfur atom enables unique electron-donor properties, contributing to tyrosinase inhibition and anti-melanogenic activity in cosmetics .

Industrial/Research Use

  • This compound : Likely serves as a synthetic precursor for halogenated drug candidates, though specific studies are lacking .

Biological Activity

4-(4-Chloro-2-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10_{10}H10_{10}ClF0. This ketone derivative is notable for its unique chemical structure, which includes chloro and fluoro substituents on the phenyl ring. These modifications enhance its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Weight : 196.64 g/mol
  • Melting Point : Data not widely available; further research required.
  • Solubility : Soluble in organic solvents; limited data on aqueous solubility.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and fluoro groups increases its binding affinity to enzymes and receptors, which can modulate various biochemical pathways. This interaction may lead to significant biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The anticancer activity of this compound has also been highlighted in several studies. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The compound's efficacy varies across different cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antibacterial agent.
  • Anticancer Study : In vitro studies conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. This suggests significant potential for further development as an anticancer therapeutic.

Data Tables

Biological Activity Target Organism/Cell Line Effect Concentration (µg/mL)
AntimicrobialStaphylococcus aureusInhibition of growth32
AntimicrobialEscherichia coliInhibition of growth64
AnticancerMCF-7 (breast cancer cells)Reduction in cell viabilityIC50 ~ 25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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